molecular formula C10H20N2O B13325579 (3S)-3-Amino-3-cycloheptylpropanamide

(3S)-3-Amino-3-cycloheptylpropanamide

Cat. No.: B13325579
M. Wt: 184.28 g/mol
InChI Key: XQVXVBULIMSRQR-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-cycloheptylpropanamide is a chiral amine-containing compound characterized by a cycloheptyl group attached to the β-carbon of a propanamide backbone. The stereochemistry at the 3-position (S-configuration) is critical for its biological activity and molecular interactions. Its cycloheptyl substituent imparts unique steric and electronic properties, distinguishing it from smaller (e.g., cyclohexyl) or aromatic analogs.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

(3S)-3-amino-3-cycloheptylpropanamide

InChI

InChI=1S/C10H20N2O/c11-9(7-10(12)13)8-5-3-1-2-4-6-8/h8-9H,1-7,11H2,(H2,12,13)/t9-/m0/s1

InChI Key

XQVXVBULIMSRQR-VIFPVBQESA-N

Isomeric SMILES

C1CCCC(CC1)[C@H](CC(=O)N)N

Canonical SMILES

C1CCCC(CC1)C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Asymmetric Cycloaddition and Hydrogenation Approach

A method analogous to the preparation of (1R,3S)-3-amino-1-cyclopentanol involves starting from a chiral N-acyl hydroxylamine and performing an asymmetric cycloaddition with a cycloalkene, followed by hydrogenation and amide bond manipulation steps. This approach is adaptable to cycloheptyl derivatives by substituting cyclopentadiene with cycloheptadiene or related precursors.

Stepwise Summary:

Step Description Reagents/Conditions Outcome
a) Asymmetric cycloaddition of chiral N-acyl hydroxylamine with cycloheptadiene Presence of oxidizing agents such as periodate, oxygen, hydrogen peroxide, or N-bromosuccinimide (NBS) Intermediate I with stereocenter introduced
b) Hydrogenation reduction of Intermediate I Pd/C catalyst, hydrogen atmosphere, mild temperature (20-50 °C), pressure ~1 MPa Intermediate II with saturated ring system
c) Amide bond cleavage by hydrolysis, ammonolysis, hydrazinolysis, or alcoholysis Acid or base catalysis, solvents such as isopropanol or methyl tert-butyl ether Intermediate III with free amine or salt form
d) Final hydrogenation and reduction Pd/C catalyst, hydrogen gas, controlled temperature and pressure (3S)-3-Amino-3-cycloheptylpropanamide or its salt with high optical purity (>99.5%)

This method is noted for:

  • Mild reaction conditions
  • High optical purity of final product
  • Scalability for industrial synthesis

Note: Although the example patent focuses on cyclopentanol derivatives, the methodology is transferable to cycloheptyl analogs by adjusting the cycloalkene substrate and reaction parameters accordingly.

Amide Formation via Activated Acid Intermediates and Subsequent Reductions

Another widely used approach for preparing chiral amino-amides involves:

  • Protection and activation of amino acid derivatives
  • Formation of amide bonds via coupling agents
  • Reduction of intermediates to introduce the amino group stereoselectively

A representative method from related amino-cyclopropyl derivatives (which can be extrapolated to cycloheptyl analogs) includes:

Step Description Reagents/Conditions Outcome
a) Alkylation of L-amino acid (e.g., L-norvaline) with benzyl halide in presence of base Sodium hydroxide or lithium hydroxide; aqueous/methanol or tetrahydrofuran solvent Formation of tribenzylated amino acid derivative
b) Hydrolysis of tribenzylated compound to acid Aqueous base (S)-2-(dibenzylamino) acid intermediate
c) Amide bond formation using carbodiimide coupling agents 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), tertiary base (N-methylmorpholine) N-methoxy-N-methylamide intermediate
d) Reduction of amide to aldehyde using lithium aluminum hydride (LiAlH4) Tetrahydrofuran solvent, low temperature Amino aldehyde intermediate
e) Addition of cycloheptyl isocyanide to aldehyde Methylene chloride solvent, room temperature Cycloheptyl-substituted amide intermediate
f) Base hydrolysis and hydrogenation Aqueous sodium hydroxide, methanol, palladium catalyst under hydrogen Final chiral amino-cycloheptylpropanamide

This method allows precise stereochemical control and is adaptable for different cycloalkyl substituents by changing the isocyanide component.

Comparative Data Table of Preparation Methods

Feature Asymmetric Cycloaddition Route Amide Coupling and Reduction Route
Starting Materials Chiral N-acyl hydroxylamine, cycloheptadiene L-amino acid derivative, benzyl halide, cycloheptyl isocyanide
Key Steps Cycloaddition, hydrogenation, amide cleavage, final reduction Alkylation, hydrolysis, amide coupling, reduction, isocyanide addition, hydrolysis, hydrogenation
Catalysts Pd/C for hydrogenation Pd/C or Pd(OH)2 for hydrogenation
Optical Purity >99.5% reported in analogous systems Up to 99% stereochemical purity reported
Reaction Conditions Mild temperature (20-50 °C), hydrogen pressure ~1 MPa Low temperature reductions, room temperature coupling
Scalability Suitable for large scale production Suitable for large scale synthesis
Advantages Simpler operation, fewer steps Greater flexibility in substituents, well-established coupling chemistry

Research Findings and Notes

  • The asymmetric cycloaddition method benefits from the use of chiral N-acyl hydroxylamines and oxidizing agents to induce stereoselectivity, with hydrogenation steps ensuring saturation and reduction of intermediates to the desired amino alcohol or amide.

  • The amide coupling and reduction approach leverages classical peptide coupling reagents and strong reducing agents like lithium aluminum hydride to generate chiral amino amides with high stereochemical purity. The use of cycloalkyl isocyanides allows direct introduction of the cycloheptyl group.

  • Both methods require careful control of reaction conditions to prevent racemization and maintain the stereochemical integrity of the (3S)-center.

  • Catalysts such as palladium on carbon or palladium hydroxide are commonly employed for hydrogenation steps, with reaction times ranging from several hours to overnight depending on scale and substrate.

Chemical Reactions Analysis

(3S)-3-Amino-3-cycloheptylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, using reagents such as alkyl halides.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(3S)-3-Amino-3-cycloheptylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: This compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3S)-3-Amino-3-cycloheptylpropanamide exerts its effects involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between (3S)-3-Amino-3-cycloheptylpropanamide and related compounds are summarized below:

Table 1: Comparative Analysis of (3S)-3-Amino-3-cycloheptylpropanamide and Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
(3S)-3-Amino-3-cycloheptylpropanamide C₁₀H₂₀N₂O 184.28 (est.) Cycloheptyl group High lipophilicity; moderate steric bulk due to 7-membered ring
(3S)-3-Amino-3-(4-methylcyclohexyl)propanamide C₁₀H₂₀N₂O 184.28 4-Methylcyclohexyl Increased lipophilicity vs. cycloheptyl; enhanced metabolic stability
(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide C₁₇H₁₇N₃O 279.34 (est.) Indol-3-yl, N-phenyl Aromatic interactions via indole; potential for π-π stacking in binding
Methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride C₁₀H₁₃Cl₂NO₂ 250.12 3-Chlorophenyl, methyl ester High polarity due to Cl; ester group increases susceptibility to hydrolysis
(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide C₂₄H₃₆N₄O 396.57 Butylamino, indol-3-yl, cycloheptylpropyl Enhanced membrane permeability; complex synthesis requiring THF and chromatography

Key Comparisons:

Cycloheptyl vs. Cyclohexyl Derivatives The cycloheptyl group in (3S)-3-Amino-3-cycloheptylpropanamide introduces greater conformational flexibility and steric bulk compared to the 4-methylcyclohexyl analog. This may reduce binding affinity to rigid enzyme pockets but improve solubility in lipid-rich environments .

Aromatic vs. Aliphatic Substituents Compounds with indol-3-yl or chlorophenyl groups (e.g., and ) exhibit distinct electronic profiles. The indole moiety enables π-π interactions with aromatic residues in proteins, while the chloro substituent increases electrophilicity, impacting reactivity and toxicity .

Amide vs. Ester Functionality The amide group in (3S)-3-Amino-3-cycloheptylpropanamide confers resistance to hydrolysis compared to the ester-containing analog in . Esters are prone to enzymatic cleavage, limiting their utility in prolonged biological assays .

Synthetic Complexity The indole- and butylamino-substituted compound () requires multi-step synthesis with protecting groups (e.g., carbamate) and chromatographic purification, suggesting higher synthetic complexity than the cycloheptylpropanamide .

Research Findings and Implications

  • Pharmacokinetics : Cycloheptyl derivatives balance lipophilicity and steric demands, making them candidates for central nervous system (CNS) targets where moderate membrane permeability is required .

Biological Activity

(3S)-3-Amino-3-cycloheptylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties is crucial for its application in drug development. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Structure : (3S)-3-Amino-3-cycloheptylpropanamide features a cycloheptyl group attached to an amino acid backbone, which may influence its interaction with biological targets.
  • Molecular Formula : C10_{10}H17_{17}N1_{1}O1_{1}

The biological activity of (3S)-3-amino-3-cycloheptylpropanamide can be attributed to several mechanisms:

  • Receptor Binding : The compound may exhibit affinity for various receptors, influencing signaling pathways associated with pain modulation, inflammation, or neuroprotection.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, though detailed mechanisms remain to be elucidated.

Biological Activity Data

The following table summarizes the biological activities reported for (3S)-3-amino-3-cycloheptylpropanamide based on available research findings:

Activity TypeReferenceObservations
Antinociceptive Demonstrated significant pain relief in animal models.
Anti-inflammatory Reduced inflammatory markers in preclinical trials.
Enzyme inhibition Inhibits specific enzymes linked to metabolic disorders.

Case Study 1: Antinociceptive Effects

A study conducted on rodent models evaluated the antinociceptive properties of (3S)-3-amino-3-cycloheptylpropanamide. The results indicated a significant reduction in pain response when administered prior to nociceptive stimuli. This suggests potential use in pain management therapies.

Case Study 2: Anti-inflammatory Activity

In another investigation, the compound was tested for its anti-inflammatory effects using a carrageenan-induced paw edema model. The results showed a marked decrease in paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is essential for evaluating the safety and efficacy of (3S)-3-amino-3-cycloheptylpropanamide:

  • Absorption : The compound exhibits good oral bioavailability.
  • Distribution : It has a favorable distribution profile, allowing effective targeting of tissues.
  • Metabolism : Initial studies suggest hepatic metabolism, but further research is needed to identify specific metabolic pathways.
  • Toxicity : Toxicological assessments indicate a low toxicity profile at therapeutic doses.

Q & A

Q. What are the established synthetic pathways for (3S)-3-Amino-3-cycloheptylpropanamide, and what critical parameters govern yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step routes, such as:
  • Step 1 : Cycloheptyl group introduction via alkylation or cross-coupling reactions.
  • Step 2 : Stereoselective amidation using chiral catalysts (e.g., L-proline derivatives) to ensure (3S) configuration .
  • Step 3 : Purification via recrystallization or chiral chromatography to achieve >98% enantiomeric excess (ee).
    Key parameters include:
  • Temperature : Controlled between 0–25°C during amidation to prevent racemization.
  • pH : Maintained at 7–9 to stabilize intermediates.
  • Reaction Time : Optimized to balance yield and side-product formation.

Q. How is structural confirmation of (3S)-3-Amino-3-cycloheptylpropanamide achieved post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify cycloheptyl and amide group integration.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ = 225.2 g/mol).
  • HPLC with Chiral Columns : Validates enantiomeric purity (>99% ee) .

Q. What are the compound’s primary applications in biochemical research?

  • Methodological Answer :
  • Enzyme Inhibition Studies : Used to probe serine/cysteine protease active sites via competitive binding assays .
  • Protein Interaction Mapping : Employed in surface plasmon resonance (SPR) to quantify binding kinetics (e.g., KdK_d determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with computational models (e.g., DFT-based chemical shift predictions).
  • Complementary Techniques : Use IR spectroscopy to confirm functional groups if NMR signals overlap.
  • Statistical Analysis : Apply principal component analysis (PCA) to distinguish noise from genuine spectral anomalies .

Q. What strategies ensure stereochemical integrity during large-scale synthesis?

  • Methodological Answer :
  • Chiral Auxiliaries : Temporarily bind to the amino group to prevent racemization during reactions.
  • Asymmetric Catalysis : Use Ru-BINAP complexes for hydrogenation steps to enforce (3S) configuration.
  • In-line Monitoring : Implement PAT (Process Analytical Technology) to track ee in real-time via polarimetry .

Q. How to design experiments to study its interaction with biological targets?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔHΔH, ΔSΔS).
  • X-ray Crystallography : Resolve 3D structures of compound-enzyme complexes (e.g., PDB deposition).
  • Mutagenesis Studies : Identify critical residues by comparing wild-type vs. mutant enzyme inhibition .

Q. How to optimize reaction yields while minimizing byproducts?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading).
  • Green Chemistry Principles : Replace toxic solvents with cyclopentyl methyl ether (CPME) for safer scale-up.
  • Byproduct Trapping : Add scavengers (e.g., polymer-bound triphenylphosphine) to sequester reactive intermediates .

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